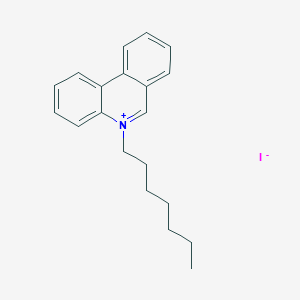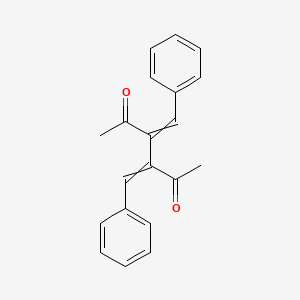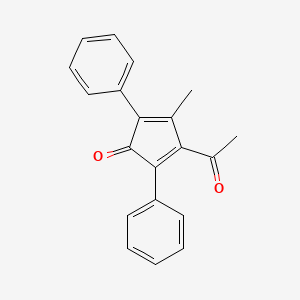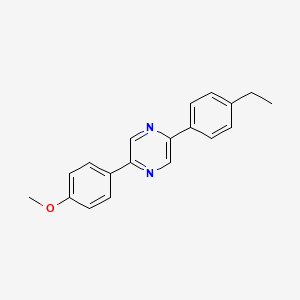
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine is an organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This particular compound features two phenyl groups substituted at the 2 and 5 positions of the pyrazine ring, with ethyl and methoxy groups attached to the phenyl rings, respectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine typically involves the condensation of appropriate substituted phenylhydrazines with diketones. One common method is the reaction of 4-ethylphenylhydrazine with 4-methoxybenzil under acidic conditions, followed by cyclization to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine or tetrahydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyrazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydropyrazine or tetrahydropyrazine derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
科学研究应用
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用机制
The mechanism by which 2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
相似化合物的比较
Similar Compounds
2-Phenylpyrazine: Lacks the ethyl and methoxy substituents, making it less hydrophobic.
2-(4-Methylphenyl)-5-(4-methoxyphenyl)pyrazine: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylphenyl)-5-phenylpyrazine: Lacks the methoxy group, affecting its electronic properties.
Uniqueness
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity, solubility, and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
113021-12-8 |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C19H18N2O/c1-3-14-4-6-15(7-5-14)18-12-21-19(13-20-18)16-8-10-17(22-2)11-9-16/h4-13H,3H2,1-2H3 |
InChI 键 |
NPSJUBJIXORUIV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



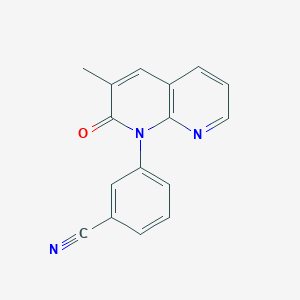
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
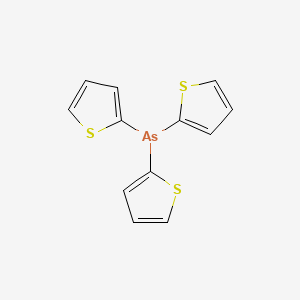
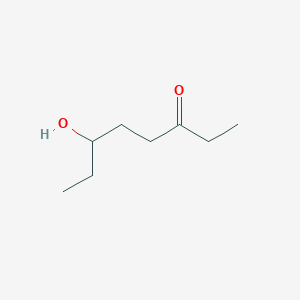
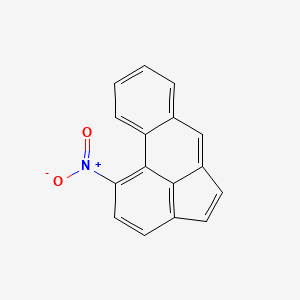
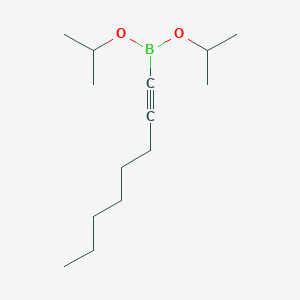
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
